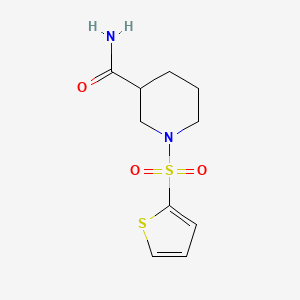![molecular formula C13H13F3INO4 B4647934 ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4647934.png)
ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate
Übersicht
Beschreibung
Ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate, also known as EHT-1864, is a small molecule inhibitor that targets the Rho family of GTPases. This compound has been extensively studied for its potential in cancer treatment and has shown promising results in preclinical studies.
Wirkmechanismus
Ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate works by inhibiting the Rho family of GTPases, which are key regulators of cell motility and actin cytoskeleton dynamics. These proteins are known to be overexpressed in many types of cancer and are associated with tumor progression and metastasis. By inhibiting these proteins, ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate disrupts the cytoskeleton and reduces cancer cell migration and invasion.
Biochemical and Physiological Effects:
ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate has been shown to have several biochemical and physiological effects, including the inhibition of Rho GTPases, disruption of the cytoskeleton, and reduction of cancer cell migration and invasion. Additionally, ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate has been shown to induce apoptosis in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate is its specificity for the Rho family of GTPases, which makes it a valuable tool for studying the role of these proteins in cancer progression. However, one limitation of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate is its low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate, including:
1. Further preclinical studies to evaluate the efficacy of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate in different types of cancer.
2. Development of more soluble analogs of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate to improve its utility in experimental settings.
3. Investigation of the potential of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate in combination with other cancer therapies, such as chemotherapy or immunotherapy.
4. Study of the effects of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate on non-cancerous cells, to better understand its potential side effects.
5. Investigation of the role of Rho GTPases in other diseases, such as cardiovascular disease or neurological disorders, and the potential of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate in these contexts.
In conclusion, ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate is a promising small molecule inhibitor that has shown potential in cancer treatment through its inhibition of the Rho family of GTPases. Further research is needed to fully understand its potential and limitations, as well as to explore its utility in other disease contexts.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate has been extensively studied for its potential in cancer treatment, particularly in the treatment of metastatic breast cancer. Studies have shown that ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate inhibits the Rho family of GTPases, which are known to play a key role in cancer cell migration and invasion. By inhibiting these proteins, ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate has been shown to reduce cancer cell migration and invasion, leading to a decrease in metastasis.
Eigenschaften
IUPAC Name |
ethyl 2-hydroxy-4-(4-iodoanilino)-4-oxo-2-(trifluoromethyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3INO4/c1-2-22-11(20)12(21,13(14,15)16)7-10(19)18-9-5-3-8(17)4-6-9/h3-6,21H,2,7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFFBBLCMIBTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)NC1=CC=C(C=C1)I)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B4647861.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4647863.png)


![ethyl 4-[(4-isopropoxy-3-methoxybenzoyl)amino]benzoate](/img/structure/B4647890.png)

![1-[4-(2-isopropoxyphenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4647902.png)
![N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4647907.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4647909.png)
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4647917.png)


![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4647946.png)
![N-(2,6-difluorophenyl)-4-methoxy-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4647947.png)